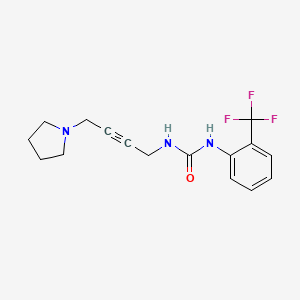
1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound is known to target specific enzymes and proteins that are involved in the growth and survival of cancer cells and immune cells, which makes it a promising candidate for therapeutic applications.
Applications De Recherche Scientifique
Molecular Recognition and Complexation
Studies have shown that urea derivatives exhibit significant molecular recognition properties through hydrogen bonding interactions. For instance, research on N-(pyridin-2-yl),N'-substituted ureas revealed insights into their complexation behaviors with various hydrogen bonding counterparts, highlighting the classical substituent effect on association (Ośmiałowski et al., 2013). Similarly, mixed N,S-donor 2-ureidopyridine ligands have demonstrated the capacity for ion-pair binding, showcasing their utility in developing selective coordination modes through simultaneous coordination and hydrogen bonding (Qureshi et al., 2009).
Chemical Synthesis and Modification
Urea compounds are pivotal in chemical synthesis, providing a basis for stereoselective synthesis and site-specific lithiation. The stereoselective synthesis of active metabolites of potent kinase inhibitors highlights the role of urea derivatives in medicinal chemistry, enabling precise stereochemical control in drug synthesis (Chen et al., 2010). Control of the site of lithiation in pyridine derivatives using urea functionalities has also been documented, offering pathways for regioselective chemical transformations (Smith et al., 2013).
Pharmacological Applications
The pharmacological landscape benefits from urea derivatives through their role in drug design and biological evaluations. Synthesis and in vitro antiproliferative activities of urea scaffold-based compounds have been explored, revealing their potential as anticancer agents by targeting specific cellular pathways (Al-Sanea et al., 2018). Moreover, studies on novel diarylurea EGFR inhibitors indicate their anticancer effect and pharmacokinetic characteristics, underscoring the therapeutic potential of urea derivatives (Zuo et al., 2020).
Material Science and Design
The role of urea derivatives extends into material science, where their unique binding properties are utilized in designing functional materials. For instance, the complexation-induced unfolding of heterocyclic ureas into multiply hydrogen-bonded structures showcases the adaptability of these compounds in developing novel materials with specific structural and functional properties (Corbin et al., 2001).
Propriétés
IUPAC Name |
1-(4-pyrrolidin-1-ylbut-2-ynyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O/c17-16(18,19)13-7-1-2-8-14(13)21-15(23)20-9-3-4-10-22-11-5-6-12-22/h1-2,7-8H,5-6,9-12H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGGSBLBEBCGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-bromobenzoyl)-7-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2744578.png)
![N-(2-chloro-4-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2744579.png)
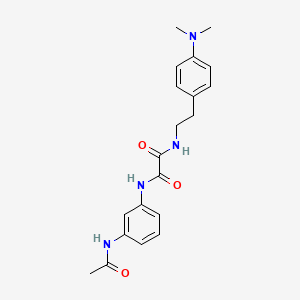
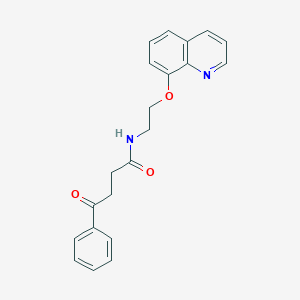

![6-Cyclopropyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2744583.png)

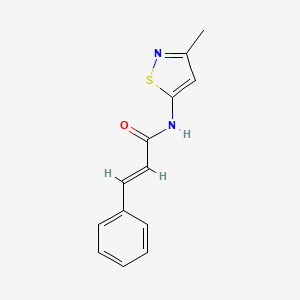
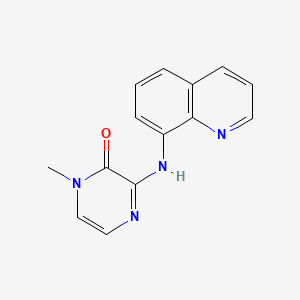


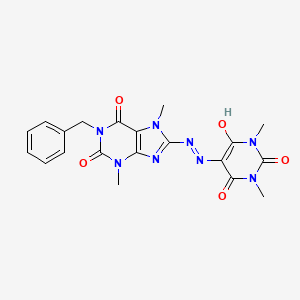
![2-[(4-chlorobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2744596.png)
![N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2744601.png)